Cas no 1781778-48-0 (5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid)
![5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1781778-48-0x500.png)
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
- 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
- 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
-
- インチ: 1S/C7H4BrN3O2/c8-4-1-5(7(12)13)11-6(4)2-9-3-10-11/h1-3H,(H,12,13)
- InChIKey: FXBSPVOQNYTBKP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)O)N2C=1C=NC=N2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 226
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 67.5
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A624202-250mg |
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 97% | 250mg |
$1543.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-250.0mg |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 250.0mg |
¥4610.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-500mg |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 500mg |
¥7676.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-100.0mg |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 100.0mg |
¥2881.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-100MG |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 100MG |
¥ 2,884.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-500MG |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 500MG |
¥ 7,682.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-1G |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 1g |
¥ 11,523.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-5G |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 5g |
¥ 34,570.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-1g |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 1g |
¥11515.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18775-250mg |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
1781778-48-0 | 95% | 250mg |
¥4610.0 | 2024-04-23 |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid 関連文献
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acidに関する追加情報
Introduction to 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (CAS No. 1781778-48-0)
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (CAS No. 1781778-48-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolopyrimidine class of scaffolds, which are well-known for their role in the development of various therapeutic agents. The presence of a bromine substituent at the 5-position and a carboxylic acid functional group at the 7-position introduces additional reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The pyrrolo[2,1-f][1,2,4]triazine core is a fused tricyclic system consisting of a pyrrole ring, a pyrimidine ring, and a triazine ring. This structural motif is particularly interesting because it can mimic natural product scaffolds and exhibit diverse biological properties. In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential applications in oncology, immunology, and anti-inflammatory therapies. The 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid scaffold has emerged as a promising candidate due to its ability to interact with biological targets in multiple ways.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The bromine atom at the 5-position can be readily modified through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups. This modification can significantly alter the pharmacological profile of the compound. Additionally, the carboxylic acid group at the 7-position can be further functionalized into esters, amides, or other derivatives to enhance solubility or bioavailability.
Recent studies have highlighted the potential of 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid as an inhibitor of kinases and other enzymes involved in cancer progression. For instance, derivatives of this scaffold have shown activity against tyrosine kinases such as EGFR and VEGFR. The triazine ring within the molecule provides multiple hydrogen bonding opportunities with protein targets, which can enhance binding affinity. Furthermore, the pyrrole ring can engage in π-stacking interactions with aromatic residues in proteins, further stabilizing the binding interface.
The CAS No. 1781778-48-0 identifier ensures that researchers have access to high-purity material for their experiments. Quality control is paramount when working with heterocyclic compounds like this one due to their sensitivity to environmental conditions such as moisture and temperature. Suppliers specializing in fine chemicals often provide detailed certificates of analysis (CoA) to guarantee the integrity of their products.
In drug discovery pipelines, 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid serves as a key intermediate for synthesizing lead compounds. Its structural features make it an excellent starting point for generating libraries of analogs through combinatorial chemistry or high-throughput screening (HTS). Researchers often employ computational methods such as molecular docking and pharmacophore modeling to predict how different derivatives might interact with biological targets.
The synthesis of 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclization reactions to form the triazine core followed by functional group interconversions to introduce the bromine and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient routes to these complex molecules without compromising yield or purity.
From a biological perspective,5-bromopyrrolo[2,1-f][1,24-triazine-7-carboxylic acid exhibits intriguing properties that make it suitable for further development into therapeutic agents. Preclinical studies have demonstrated that certain derivatives can modulate signaling pathways associated with inflammation and cell proliferation. These findings have spurred interest among academic researchers and pharmaceutical companies looking to develop novel treatments for diseases such as cancer and autoimmune disorders.
The future direction of research on this compound may involve exploring its potential as an adjuvant therapy alongside existing treatments or as a monotherapy for specific indications where current options are limited. Additionally,5-bromopyrrolo[2,f][1,24-triazine-7-carboxylic acid could serve as a platform for developing next-generation kinase inhibitors with improved selectivity profiles by incorporating additional substituents that fine-tune binding interactions.
In conclusion,5-bromopyrrolo[21f][12,4-triazine-7-carboxylic acid(CAS No.1781778—48—0) is an exciting heterocyclic compound with significant potential in pharmaceutical applications.Its unique structural features offer opportunities for designing molecules with tailored biological activities.As research continues,this scaffold is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
1781778-48-0 (5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid) 関連製品
- 907985-49-3(2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol)
- 891867-52-0(2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide)
- 1892642-72-6(1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one)
- 1888806-99-2(2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1599299-28-1(1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene)
- 1501852-83-0(N2-(4-methylphenyl)pyridine-2,6-diamine)
- 2138148-01-1(Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)
- 1805758-76-2(1-Bromo-1-(4-(difluoromethoxy)-3-methylphenyl)propan-2-one)
- 2137777-37-6(rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine)
- 2171424-24-9((3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid)
